3-(3,4-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dichlorophenyl)bicyclo[111]pentan-1-amine is a chemical compound characterized by a bicyclo[111]pentane core structure substituted with a 3,4-dichlorophenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)bicyclo[111]pentan-1-amine typically involves the construction of the bicyclo[11One common method involves the photochemical addition of propellane to diacetyl, forming the bicyclo[1.1.1]pentane core . Subsequent functionalization steps introduce the desired substituents.
Industrial Production Methods
Large-scale synthesis of bicyclo[1.1.1]pentane derivatives, including 3-(3,4-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine, can be achieved through flow photochemical processes, allowing for efficient production of the bicyclo[1.1.1]pentane core . Industrial methods focus on optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the amine group.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, halogenation reactions can introduce additional halogen atoms, while oxidation reactions can convert the amine group to a nitro or imine group.
Scientific Research Applications
3-(3,4-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable bioisostere for drug design, potentially improving solubility, potency, and metabolic stability.
Materials Science: Bicyclo[1.1.1]pentane derivatives are used as molecular rods, rotors, and linker units in supramolecular chemistry.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid, three-dimensional structure that can enhance binding affinity to target proteins. The 3,4-dichlorophenyl group and amine group contribute to the compound’s overall pharmacophore, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine: Similar structure with a different substitution pattern on the phenyl ring.
Bicyclo[1.1.1]pentan-1-amine Hydrochloride: A simpler derivative without the dichlorophenyl group.
Uniqueness
3-(3,4-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine is unique due to the specific positioning of the dichlorophenyl group, which can significantly impact its chemical reactivity and biological activity compared to other bicyclo[1.1.1]pentane derivatives.
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N/c12-8-2-1-7(3-9(8)13)10-4-11(14,5-10)6-10/h1-3H,4-6,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSGPMMNNJRLMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.